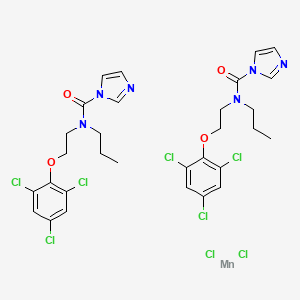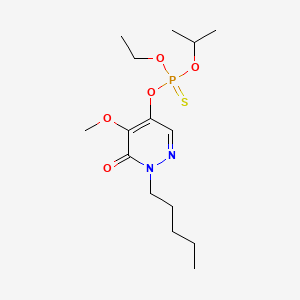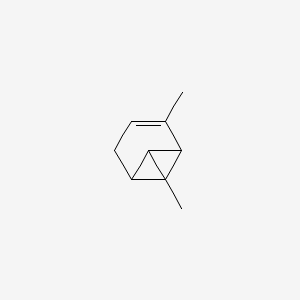
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is a complex organic compound with the molecular formula C9H12. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The presence of two methyl groups at the 1 and 3 positions further distinguishes this compound. It is of interest in various fields of chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps may include cyclization reactions to form the tricyclic structure and methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly used reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- involves its interaction with various molecular targets. The tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of methyl groups can affect its hydrophobicity and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo(4.1.0.02,7)hept-3-ene: Lacks the methyl groups, making it less hydrophobic.
Bicyclo(4.1.0)heptane: Has a simpler bicyclic structure.
Tricyclo(4.1.0.02,7)heptane: Similar tricyclic structure but different functional groups.
Uniqueness
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is unique due to its specific tricyclic structure with two methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
66036-92-8 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
1,3-dimethyltricyclo[4.1.0.02,7]hept-3-ene |
InChI |
InChI=1S/C9H12/c1-5-3-4-6-8-7(5)9(6,8)2/h3,6-8H,4H2,1-2H3 |
Clé InChI |
DGNRZXTWHUOJMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2C3C1C23C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


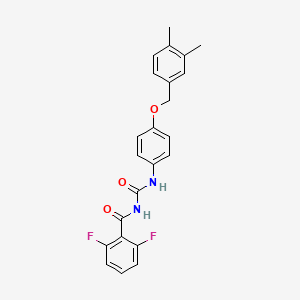

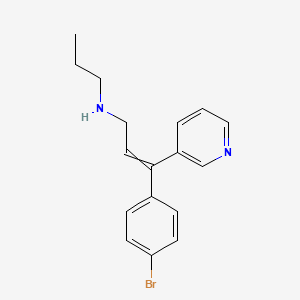
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

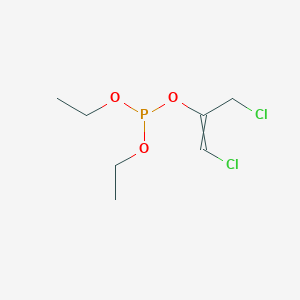
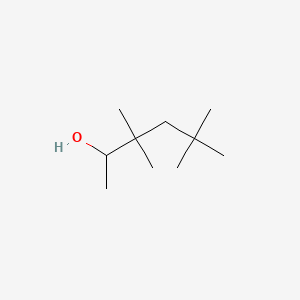
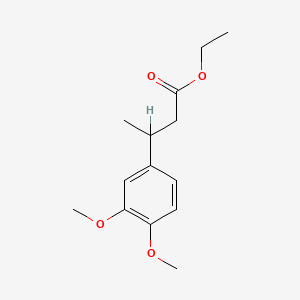
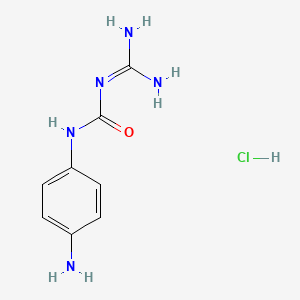
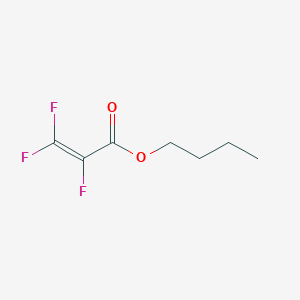
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
